

Me-344: A Deep Dive into its Influence on the ERK Signaling Pathway

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Me-344

Cat. No.: B10768471

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Me-344, a novel synthetic isoflavone, has emerged as a promising anti-cancer agent with a unique mechanism of action that converges on the mitochondria and culminates in the modulation of the ERK signaling pathway. This technical guide provides a comprehensive overview of **Me-344**, detailing its effects on cancer cells, its mechanism of action, and its clinical evaluation. Particular focus is placed on its intricate relationship with the ERK signaling cascade, a pivotal pathway in cancer cell proliferation and survival. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cancer therapeutics.

Introduction to Me-344

Me-344 is a second-generation isoflavone derivative that has demonstrated significant cytotoxic effects against a broad spectrum of cancer cells.^[1] Its primary mechanism of action involves the disruption of mitochondrial bioenergetics, leading to a cascade of events that ultimately result in apoptotic cell death.^[1] A key feature of **Me-344**'s activity is its ability to induce the production of mitochondrial reactive oxygen species (ROS), which act as critical signaling molecules to activate the ERK pathway.

The ERK Signaling Pathway: A Brief Overview

The Extracellular signal-regulated kinase (ERK) pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, and survival. It is a component of the mitogen-activated protein kinase (MAPK) pathway. The canonical ERK pathway is initiated by the activation of cell surface receptors, which leads to the sequential activation of RAS, RAF, MEK, and finally ERK1/2. Once activated via phosphorylation, ERK1/2 translocates to the nucleus to phosphorylate and activate various transcription factors, driving the expression of genes involved in cell cycle progression and survival. Dysregulation of the ERK pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

Me-344's Mechanism of Action: A Focus on ERK Signaling

Me-344 exerts its anti-cancer effects through a multi-faceted mechanism that directly impacts mitochondrial function and subsequently co-opts the ERK signaling pathway to induce apoptosis.

Inhibition of Mitochondrial Respiration and ROS Production

Me-344 targets the mitochondrial electron transport chain, specifically inhibiting Complex I and to a lesser extent, Complex III.^[2] This inhibition disrupts oxidative phosphorylation, leading to a decrease in ATP production and a significant increase in the generation of mitochondrial ROS, particularly superoxide.^{[2][3]}

ROS-Mediated Activation of Mitochondrial ERK

The surge in mitochondrial ROS acts as a critical signaling event, leading to the activation of a subpopulation of ERK1/2 localized to the mitochondria.^{[1][3]} This is a key distinction from the canonical growth factor-driven activation of ERK in the cytoplasm and nucleus. Pre-treatment of cancer cells with antioxidants has been shown to diminish the **Me-344**-induced activation of ERK1/2, confirming the essential role of ROS in this process.^[1]

ERK-Mediated Apoptosis

Once activated in the mitochondria, ERK1/2 participates in the initiation of the apoptotic cascade. A primary mechanism is the upregulation and mitochondrial translocation of the pro-apoptotic protein Bax.[1] Activated ERK can phosphorylate Bcl-2, an anti-apoptotic protein, leading to the release and activation of Bax. Bax then oligomerizes in the outer mitochondrial membrane, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c and EndoG nuclease, ultimately culminating in caspase activation and cell death.[1] The pro-apoptotic effects of **Me-344** on Bax translocation can be reversed by treatment with an ERK inhibitor, such as U0126, highlighting the critical role of ERK signaling in this process.[1]

Quantitative Data on Me-344's Activity

The following tables summarize the available quantitative data on the cytotoxic and clinical activity of **Me-344**.

Table 1: In Vitro Cytotoxicity of **Me-344** in Leukemia Cell Lines

Cell Line	Cancer Type	IC50 (nM)
OCI-AML2	Acute Myeloid Leukemia	70 - 260
TEX	Leukemia	70 - 260
HL-60	Acute Promyelocytic Leukemia	70 - 260
K562	Chronic Myelogenous Leukemia	70 - 260
KG1a	Acute Myeloid Leukemia	70 - 260
U937	Histiocytic Lymphoma	70 - 260
NB4	Acute Promyelocytic Leukemia	70 - 260

Data compiled from a study on the anti-leukemic properties of **Me-344**, which reported a general IC50 range for the tested cell lines.[3]

Table 2: Clinical Efficacy of **Me-344** in Combination with Bevacizumab in Metastatic Colorectal Cancer (NCT05824559)

Parameter	Value
Median Progression-Free Survival (PFS)	1.9 months
4-Month PFS Rate	31.2%
Median Overall Survival (OS)	6.7 months
Stable Disease	45% of patients

Data from a Phase 1b clinical trial in patients with refractory metastatic colorectal cancer.[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for key experiments used to elucidate the mechanism of **Me-344**.

Western Blot Analysis of ERK Phosphorylation

This protocol outlines the steps to detect changes in the phosphorylation status of ERK1/2 in response to **Me-344** treatment.

1. Cell Culture and Treatment:

- Seed cancer cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with various concentrations of **Me-344** or vehicle control (DMSO) for the desired time points.

2. Cell Lysis:

- After treatment, wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis.
- Transfer the separated proteins to a PVDF membrane.

5. Immunoblotting:

- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again with TBST.

6. Detection and Analysis:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
- Quantify the band intensities using densitometry software. Normalize the phospho-ERK signal to the total ERK signal.

Detection of Mitochondrial ROS

This protocol describes the use of MitoSOX Red, a fluorescent probe specific for mitochondrial superoxide, to measure ROS production after **Me-344** treatment.

1. Cell Culture and Treatment:

- Seed cells in a suitable format for flow cytometry or fluorescence microscopy.
- Treat cells with **Me-344** or a vehicle control. A positive control, such as Antimycin A, can also be included.

2. Staining with MitoSOX Red:

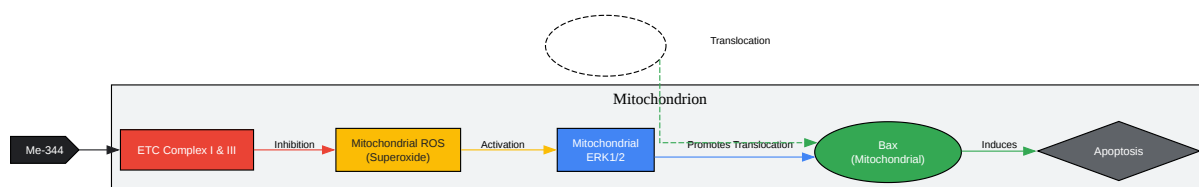
- Prepare a working solution of MitoSOX Red (typically 2-5 μM) in warm HBSS or serum-free media.
- Remove the treatment media from the cells and wash with warm PBS.
- Add the MitoSOX Red working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

3. Washing and Analysis:

- Remove the MitoSOX Red solution and wash the cells gently with warm PBS.
- For flow cytometry, detach the cells and resuspend them in PBS. Analyze the fluorescence in the appropriate channel (e.g., PE).
- For fluorescence microscopy, mount the cells and visualize the fluorescence.

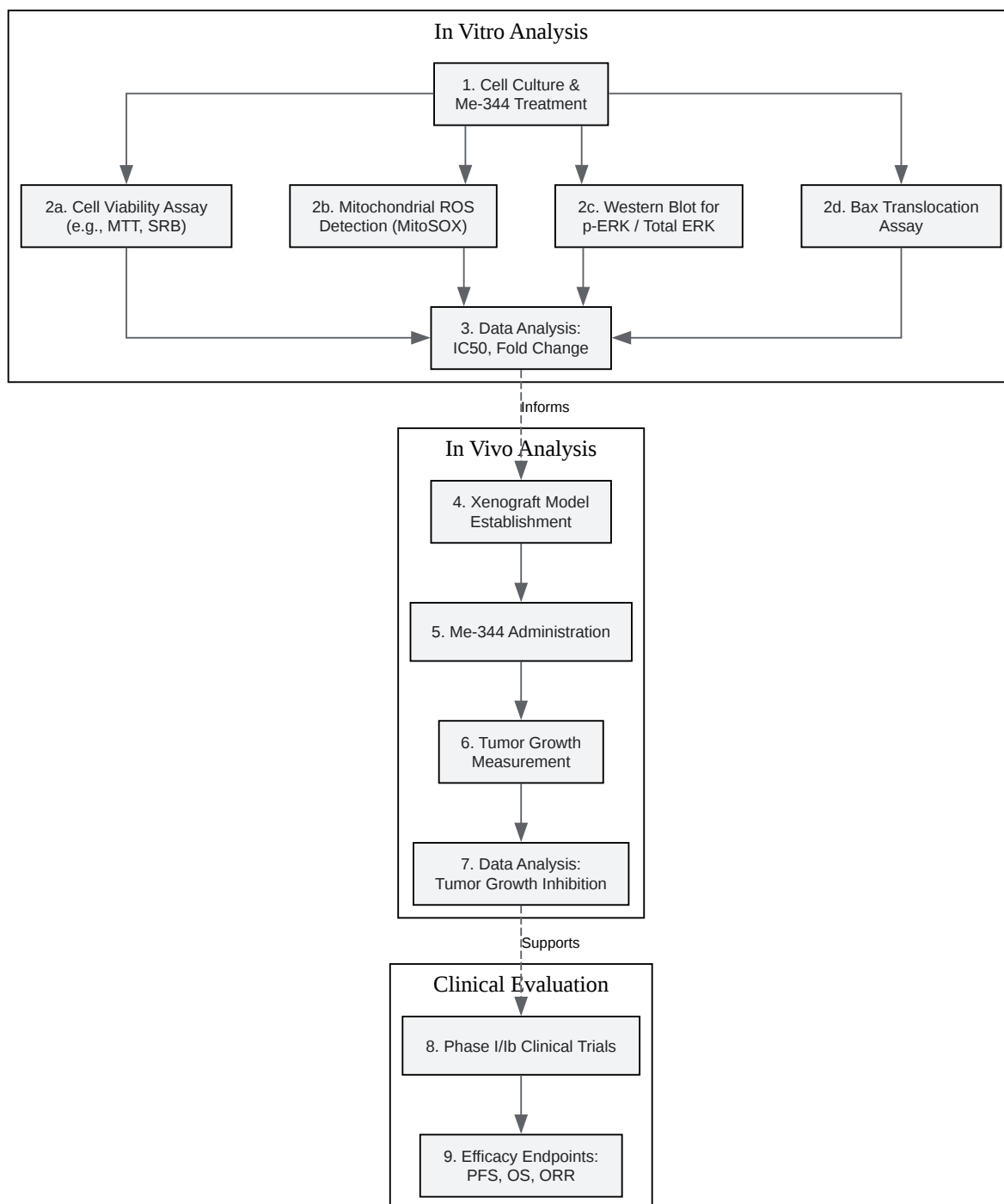
Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of **Me-344**-induced apoptosis via mitochondrial ROS and ERK activation.



[Click to download full resolution via product page](#)

Caption: A logical workflow for the investigation of **Me-344**'s anti-cancer effects.

Conclusion

Me-344 represents a novel class of anti-cancer agents that exploit the unique metabolic vulnerabilities of cancer cells. Its ability to induce mitochondrial ROS and subsequently activate the pro-apoptotic arm of the ERK signaling pathway provides a compelling mechanism for its observed cytotoxicity. The preclinical and early clinical data are encouraging, suggesting that **Me-344**, potentially in combination with other therapies, warrants further investigation as a valuable addition to the oncology drug pipeline. This technical guide provides a foundational understanding of **Me-344**'s interaction with the ERK pathway, offering a springboard for future research and development efforts in this promising area of cancer therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A novel isoflavone, ME-344, targets the cytoskeleton in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of ME-344, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Me-344: A Deep Dive into its Influence on the ERK Signaling Pathway]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768471#me-344-and-its-influence-on-the-erk-signaling-pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com